molecular formula C11H11Br B12531796 1-Bromo-4-(1-cyclopropylideneethyl)benzene CAS No. 671782-20-0

1-Bromo-4-(1-cyclopropylideneethyl)benzene

Cat. No.: B12531796
CAS No.: 671782-20-0
M. Wt: 223.11 g/mol
InChI Key: DTVNLJKFIIRHSZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(1-cyclopropylideneethyl)benzene is an organic compound with the molecular formula C11H11Br . It features a benzene ring substituted with a bromine atom and a 1-cyclopropylideneethyl group, a structure that makes it a valuable intermediate in synthetic organic chemistry. This compound belongs to a class of chemicals known as brominated cyclopropyl benzenes. Such structures are frequently employed as building blocks in sophisticated organic synthesis . Its specific structure suggests potential applications in pharmaceutical research for constructing complex molecular scaffolds, particularly in drug discovery programs where the cyclopropane moiety is a key feature for modulating biological activity . Additionally, it may find use in material science as a precursor for developing novel organic materials and in agrochemical research for the synthesis of active ingredients . Disclaimer: This product is intended for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

671782-20-0

Molecular Formula

C11H11Br

Molecular Weight

223.11 g/mol

IUPAC Name

1-bromo-4-(1-cyclopropylideneethyl)benzene

InChI

InChI=1S/C11H11Br/c1-8(9-2-3-9)10-4-6-11(12)7-5-10/h4-7H,2-3H2,1H3

InChI Key

DTVNLJKFIIRHSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1CC1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Method 1: Cyclopropane Ring Closure with Ethynyl Precursors

A common approach involves constructing the cyclopropylideneethyl moiety through [2+1] cycloaddition or ring-opening reactions. For example, cyclopropylideneethyl groups can be synthesized from ethynyl precursors using transition-metal catalysts or radical initiators.

Procedure Outline (adapted from):

  • Step 1 : React 1-ethoxycyclopropoxy)trimethylsilane with benzoic acid derivatives in hexane under reflux.
  • Step 2 : Use triphenylphosphine (PPh₃) to mediate the formation of cyclopropylideneethyl intermediates.
  • Step 3 : Introduce bromine via electrophilic substitution or cross-coupling reactions.

Key Data :

Component Conditions Yield Reference
1-Ethoxycyclopropoxy)trimethylsilane Hexane, reflux, PPh₃, 3 h 40–60%
Benzoic acid derivatives Methanol, RT, 20 h N/A

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the ethynyl group on the cyclopropane ring, forming a strained cyclopropylideneethyl intermediate. Bromination is typically achieved using Br₂ in inert solvents (e.g., pentane) under dark conditions.

Bromination of Cyclopropylideneethylbenzene

Method 2: Direct Bromination

Bromination of the parent hydrocarbon (4-cyclopropylideneethylbenzene) can be performed using electrophilic bromination agents.

Procedure :

  • Substrate : 4-Cyclopropylideneethylbenzene.
  • Reagents : Br₂ in pentane with ZnBr₂/montmorillonite clay as catalyst.
  • Conditions : RT, inert atmosphere, dark.

Key Data :

Substrate Catalyst Solvent Yield Reference
4-Cyclopropylideneethylbenzene ZnBr₂/montmorillonite K10 Pentane >100%

Notes :

  • The use of montmorillonite clay enhances reactivity and selectivity.
  • Excess Br₂ may lead to polybromination; controlled addition is critical.

Cross-Coupling Reactions

Method 3: Heck Reaction for Cyclopropylideneethyl Group Introduction

Palladium-catalyzed coupling of aryl bromides with cyclopropylideneethyl alkenes offers a regioselective route.

Procedure :

  • Substrate : 4-Bromoacetophenone or similar aryl bromides.
  • Cyclopropylideneethyl Alkene : Prepared via ring-opening of cyclopropane derivatives.
  • Catalyst : Pd(OAc)₂ with phosphine ligands.
  • Conditions : DMF, 80–120°C, 12–24 h.

Key Data :

Catalyst System Ligand Solvent Yield Reference
Pd(OAc)₂ PPh₃ DMF 70–85%
PdCl₂ CuI, N,N'-dimethylethylene diamine Toluene 64–77%

Mechanistic Insight :
The Heck reaction proceeds via oxidative addition of Pd(0) to the aryl bromide, followed by coordination of the cyclopropylideneethyl alkene. Reductive elimination forms the C–C bond.

One-Pot Synthesis Strategies

Method 4: Combined Cyclopropanation and Bromination

Recent advances enable sequential cyclopropanation and bromination in a single pot.

Procedure :

  • Step 1 : React 4-ethylbenzene with ethynyl precursors to form cyclopropylideneethyl intermediates.
  • Step 2 : Brominate in situ using Br₂ or NBS.

Key Data :

Step 1 Reagent Step 2 Reagent Solvent Yield Reference
1-Ethoxycyclopropoxy)trimethylsilane Br₂ Hexane/CH₂Cl₂ 60–75%

Advantages :

  • Reduced purification steps.
  • High atom economy compared to multi-step methods.

Comparison of Preparation Methods

Method Key Steps Yield Catalyst/Ligand Scalability
Cyclopropylideneethyl Group Formation Cyclopropane ring closure, bromination 40–100% ZnBr₂/montmorillonite Moderate
Direct Bromination Electrophilic substitution >100% ZnBr₂/montmorillonite High
Heck Reaction Pd-catalyzed cross-coupling 64–85% Pd(OAc)₂/PPh₃ Moderate
One-Pot Synthesis Sequential cyclopropanation/bromination 60–75% None High

Challenges and Optimizations

  • Polybromination : Excess Br₂ or poor catalyst control leads to side products. Mitigated by using ZnBr₂/montmorillonite.
  • Regioselectivity : Heck reactions require precise ligand tuning to avoid undesired isomers.
  • Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance Pd catalytic activity.

Applications and Derivatives

1-Bromo-4-(1-cyclopropylideneethyl)benzene serves as a precursor for:

  • Pharmaceuticals : Sodium-dependent glucose transporter inhibitors.
  • Materials Science : Functionalized polymers and photoactive compounds.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(1-cyclopropylideneethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding benzene derivative without the bromine substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of cyclopropylideneethylbenzene.

Scientific Research Applications

1-Bromo-4-(1-cyclopropylideneethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its unique structural properties.

    Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(1-cyclopropylideneethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom acts as an electrophile, facilitating reactions with nucleophiles. The cyclopropylideneethyl group can influence the reactivity and stability of the compound, affecting its interaction with various molecular pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Cyclopropane vs. Cyclohexyl/tert-Alkyl Groups :
    • The cyclopropane ring in 1-bromo-4-(1-cyclopropylideneethyl)benzene introduces significant steric strain and electron-withdrawing effects compared to bulkier but less strained substituents like trans-4-n-propylcyclohexyl () or tert-pentyl (). This strain may enhance reactivity in cross-coupling reactions, similar to how cyclopropane-containing compounds participate in ring-opening reactions.
    • Trifluoromethyl-cyclopropyl analogs () exhibit enhanced electronegativity, making them suitable for applications requiring electron-deficient aromatic systems.

Reactivity in Cross-Coupling Reactions

  • Palladium-Catalyzed Reactions :
    • Analogs like 1-bromo-4-(difluoromethoxy)benzene () show high reactivity in Pd-catalyzed arylations with heteroarenes (72–93% yields), attributed to the electron-withdrawing difluoromethoxy group activating the bromine for oxidative addition.
    • Suzuki-Miyaura coupling () is feasible for bromobenzene derivatives with alkyl/aryl substituents, though bulky groups (e.g., cyclopentyl in ) may reduce reaction efficiency.

Spectroscopic and Analytical Data

  • NMR and MS Characterization :
    • Fluorinated analogs (e.g., 1-bromo-4-(2-fluoropropyl)benzene, ) display distinct ¹H/¹³C NMR shifts (e.g., fluorine-induced deshielding).
    • GC-MS data for alkoxy-substituted derivatives () confirms molecular ion peaks (e.g., m/z 356 for C₂₀H₂₁BrO), validating synthetic routes.

Biological Activity

1-Bromo-4-(1-cyclopropylideneethyl)benzene, also known by its CAS number 671782-20-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, including toxicity, pharmacological effects, and relevant research findings.

  • Molecular Formula : C12H13Br
  • Molecular Weight : 239.14 g/mol
  • Structure : The compound features a bromine atom attached to a benzene ring, with a cyclopropylideneethyl group as a substituent.

Biological Activity Overview

The biological activity of 1-Bromo-4-(1-cyclopropylideneethyl)benzene has been investigated in various studies, focusing on its toxicity and potential therapeutic applications.

Toxicity Studies

Research has indicated that the compound may exhibit significant toxicity levels, particularly in acute exposure scenarios. One notable study conducted on rats revealed:

  • Median Lethal Concentration (LC50) : 18,000 mg/m³ for inhalation exposure.
  • Effects Observed : Loss of righting reflex, lethargy, tremors, and weight loss were noted at higher concentrations .

Case Studies

A detailed examination of case studies involving similar compounds can provide insights into the potential biological activities of 1-Bromo-4-(1-cyclopropylideneethyl)benzene.

Case Study: Antimicrobial Activity

One study explored the antimicrobial properties of structurally similar brominated compounds. The findings suggested that brominated aromatic compounds often exhibit varying degrees of antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.

Research Findings

Recent research highlights the need for further investigation into the biological implications of 1-Bromo-4-(1-cyclopropylideneethyl)benzene. Key findings include:

  • Potential as an Intermediate : The compound may serve as an intermediate in the synthesis of more complex molecules with therapeutic potential.
  • Lack of Comprehensive Toxicity Data : There is a significant gap in comprehensive toxicity data for this specific compound, necessitating further studies to understand its safety profile and environmental impact .

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